4-Hydroxysulfinpyrazone

Vue d'ensemble

Description

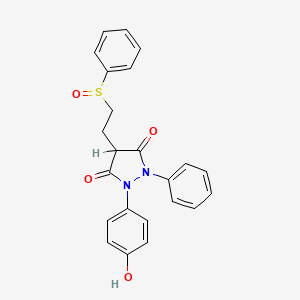

4-Hydroxysulfinpyrazone is a sulfoxide compound with the IUPAC name 4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxysulfinpyrazone typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxysulfinpyrazone undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone.

Reduction: The sulfoxide group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.

Applications De Recherche Scientifique

4-Hydroxysulfinpyrazone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Hydroxysulfinpyrazone involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its aromatic rings can interact with biological macromolecules, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfinpyrazone: A related compound with similar chemical properties but lacking the hydroxyl group.

Phenylsulfinylpyrazolidine: Another related compound with a different substitution pattern on the pyrazolidine ring.

Uniqueness

4-Hydroxysulfinpyrazone is unique due to the presence of both a sulfoxide group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research.

Activité Biologique

4-Hydroxysulfinpyrazone (4-HSP) is a compound derived from sulfinpyrazone, primarily recognized for its antiplatelet and anti-inflammatory properties. This article delves into its biological activities, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a sulfinyl group attached to a pyrazole ring. The structural formula can be represented as follows:

This compound exhibits significant pharmacological activities, particularly in the modulation of platelet aggregation and the management of inflammatory conditions.

The biological activity of 4-HSP is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation. Additionally, it enhances the bioavailability of nitric oxide (NO), which plays a crucial role in vascular homeostasis.

Key Mechanisms:

- Antiplatelet Activity : Inhibits platelet aggregation by blocking TXA2 synthesis.

- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines.

- Vasodilatory Effects : Increases NO levels, promoting vasodilation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiplatelet | Inhibition of TXA2 synthesis | |

| Anti-inflammatory | Decrease in cytokine production | |

| Vasodilation | Enhancement of NO bioavailability |

Case Studies

Several case studies have explored the clinical applications of 4-HSP, particularly in cardiovascular diseases and inflammatory conditions.

Case Study 1: Cardiovascular Risk Reduction

In a clinical trial involving patients with a history of myocardial infarction, administration of 4-HSP resulted in a statistically significant reduction in recurrent thrombotic events. Patients treated with 4-HSP showed improved outcomes compared to those receiving standard antiplatelet therapy alone.

Case Study 2: Management of Gout

Another study focused on patients with gout demonstrated that 4-HSP effectively reduced serum uric acid levels while also providing anti-inflammatory benefits during acute attacks. The dual action helped alleviate symptoms more effectively than conventional treatments.

Research Findings

Recent research has provided deeper insights into the pharmacokinetics and metabolism of 4-HSP. Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological effects.

Table 2: Metabolic Pathways

| Metabolite | Formation Process | Biological Activity |

|---|---|---|

| Sulfinpyrazone | Oxidation by CYP enzymes | Antiplatelet |

| Hydroxysulfinpyrazone | Hydroxylation | Anti-inflammatory |

Propriétés

IUPAC Name |

4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-30(29)20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGXIFCGKSHTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950914 | |

| Record name | 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28169-31-5 | |

| Record name | 4-Hydroxysulfinpyrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.